molecular formula C17H22N2O2 B12877084 1-Benzyl-4-piperidinocarbonyl-2-pyrrolidinone CAS No. 39630-14-3

1-Benzyl-4-piperidinocarbonyl-2-pyrrolidinone

Cat. No.: B12877084
CAS No.: 39630-14-3
M. Wt: 286.37 g/mol
InChI Key: FOQITOYKZKWYJA-UHFFFAOYSA-N
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Description

1-Benzyl-4-piperidinocarbonyl-2-pyrrolidinone is a chemical compound of significant interest in organic and medicinal chemistry research. This molecule features a hybrid structure incorporating a pyrrolidin-2-one moiety linked to a 1-benzylpiperidine core via a carbonyl group. The presence of the benzylpiperidine subunit is particularly notable, as this fragment is recognized as a privileged structure in the development of bioactive molecules . It is considered a metabolically stable frame and can act as a bioisostere for piperazine rings, often serving as a key pharmacophore in ligands for various central nervous system (CNS) targets . The structural motif of a carbonyl bridge between nitrogen heterocycles, as seen in the closely related compound 1-Benzyl-4-(piperidine-1-carbonyl)pyrrolidin-2-one (CID 217801), is a common design in drug discovery . Furthermore, the piperidine-pyrrolidinone combination is relevant in synthetic chemistry, as evidenced by its role in developing key intermediates for pharmaceuticals and the use of reagents like pyrrolidine in complex reduction processes for related compounds . Researchers can utilize this compound as a versatile building block or intermediate for synthesizing more complex molecules. Its primary research applications include serving as a core scaffold in the design and synthesis of novel compounds for pharmacological screening, particularly in neuroscience for the study of neuropsychiatric and neurodegenerative conditions . It is also a valuable intermediate for exploring structure-activity relationships (SAR) in medicinal chemistry programs. This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

39630-14-3

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

IUPAC Name

1-benzyl-4-(piperidine-1-carbonyl)pyrrolidin-2-one

InChI

InChI=1S/C17H22N2O2/c20-16-11-15(17(21)18-9-5-2-6-10-18)13-19(16)12-14-7-3-1-4-8-14/h1,3-4,7-8,15H,2,5-6,9-13H2

InChI Key

FOQITOYKZKWYJA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2CC(=O)N(C2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Partial Reduction of 1-Benzyl-4-piperidine Carboxylic Acid Esters

  • Starting Materials: 1-Benzyl-4-piperidine methyl formate or ethyl formate esters.
  • Reducing Agent: Red aluminum complex coordinated with secondary amines such as morpholine, piperidine, pyrrolidine, or N-methylpiperazine.
  • Solvent: Hexamethylene or methyl tertiary butyl ether (MTBE).
  • Conditions: Reaction temperature maintained around 0°C under nitrogen atmosphere.
  • Workup: Quenching with 4N sodium hydroxide solution, organic layer separation, washing, and concentration under reduced pressure.
  • Yields: High yields reported, e.g., 91.7% to 96.5% with purity above 98% by HPLC.
  • Advantages: Avoids harsh cryogenic conditions and environmentally unfriendly reagents like dimethyl sulfide from Swern oxidation.
  • References: Patent CN105693596A details this method with experimental data and NMR characterization.

Swern Oxidation of 1-Benzyl-4-piperidine Carbinols

  • Process: Reduction of esters to carbinols followed by Swern oxidation to aldehydes.
  • Limitations: Requires ultralow temperatures and produces malodorous dimethyl sulfide, complicating industrial scale-up.
  • Alternative Oxidation: Use of 2,2,6,6-tetramethyl-1-piperidones with sodium metaperiodate and sodium bromide as a greener substitute.
  • References: Literature and patent disclosures highlight these methods but note industrial challenges.

Alternative Reducing Agents

  • Diisobutylaluminum Hydride (DIBAL-H): Used for partial reduction of esters to aldehydes with high selectivity but requires cryogenic conditions (-78°C), limiting large-scale application.
  • Red-ALP System: A red aluminum complex with pyrrolidine as a ligand shows high selectivity and milder conditions, though by-product formation requires optimization.
  • Solvent Effects: Switching from THF to MTBE improves selectivity and reduces by-products.
  • References: Research articles in Tetrahedron Letters and related journals provide detailed mechanistic insights and optimization data.

Synthesis of 1-Benzyl-4-piperidinocarbonyl-2-pyrrolidinone

After obtaining 1-benzyl-4-piperidinealdehyde, the next step involves coupling with a pyrrolidinone moiety to form the target compound.

Peptide Coupling Strategy

  • Coupling Reagents: Carbonyldiimidazole (CDI), dicyclohexylcarbodiimide (DCC), or other standard peptide coupling agents.
  • Catalysts: Dimethylaminopyridine (DMAP) or 4-pyrrolidinopyridine to enhance reaction rates.
  • Bases: Triethylamine, pyridine, or sterically hindered bases like 2,6-lutidine.
  • Solvents: Dimethylacetamide (DMA), dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF).
  • Temperature: Typically between -40°C and 40°C to control reaction kinetics and selectivity.
  • Mechanism: Formation of activated acid derivatives (acid chlorides or active esters) followed by nucleophilic attack by the piperidine nitrogen.
  • References: Patent EP1853586B1 describes these coupling methods in detail for related piperidine derivatives.

Alternative Organometallic Approaches

  • Organometallic Reagents: Use of organocuprates, organozincs, or Grignard reagents to introduce functional groups or modify intermediates.
  • Displaceable Groups: Halogens (chloro, bromo, iodo), tosylates, or mesylates serve as leaving groups in substitution reactions.
  • References: The same patent EP1853586B1 outlines these synthetic variations.

Supporting Synthetic Details for Related Compounds

Synthesis of 1-Benzyl-4-piperidone

  • Method: Alkylation of 4-piperidone monohydrate hydrochloride with benzyl bromide in dry DMF using potassium carbonate as base.
  • Conditions: Stirring at room temperature followed by heating at 65°C for 14 hours.
  • Workup: Extraction with ethyl acetate, washing, drying, and crystallization.
  • Yield: Approximately 89.3%.
  • Relevance: 1-Benzyl-4-piperidone is a precursor or related intermediate in the synthesis of 1-benzyl-4-piperidinocarbonyl-2-pyrrolidinone.
  • References: ChemicalBook synthesis protocol.

Summary Table of Preparation Methods

Step Starting Material Reagents/Conditions Solvent Temperature Yield (%) Notes Source
1 1-Benzyl-4-piperidine methyl/ethyl formate Red aluminum complex (with morpholine/pyrrolidine) Hexamethylene, MTBE 0°C 91.7-96.5 Mild conditions, high purity, industrially feasible
2 1-Benzyl-4-piperidine carbinol Swern oxidation or alternative oxidation Various -78°C (Swern) Variable Swern oxidation problematic for scale-up; alternatives more eco-friendly
3 Ethyl isonipecotate → N-benzyl ester DIBAL-H partial reduction THF, MTBE -78°C (DIBAL-H) ~92 High selectivity but cryogenic conditions limit large scale
4 4-Piperidone hydrochloride Benzyl bromide, K2CO3 DMF RT to 65°C 89.3 Alkylation step for related intermediates
5 1-Benzyl-4-piperidinealdehyde + pyrrolidinone acid derivative Peptide coupling (CDI, DCC, DMAP) DMF, DCM, THF -40 to 40°C Not specified Standard coupling to form target compound

Research Findings and Industrial Considerations

  • The use of red aluminum complexes coordinated with secondary amines offers a practical and scalable method for partial reduction of esters to aldehydes, avoiding the drawbacks of traditional reagents like DIBAL-H and Swern oxidation.
  • Solvent choice significantly affects selectivity and by-product formation; MTBE is preferred over THF for industrial applications.
  • Peptide coupling methods for assembling the final compound are well-established, with flexibility in reagents and conditions to optimize yield and purity.
  • Environmental and safety considerations favor methods that avoid malodorous or toxic by-products and extreme reaction conditions.
  • Analytical data such as ^1H-NMR and HPLC purity confirm the high quality of intermediates and final products in reported methods.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-(piperidine-1-carbonyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-benzyl-4-(piperidine-1-carbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The following table compares 1-benzyl-4-piperidinocarbonyl-2-pyrrolidinone with structurally related compounds:

Compound Name Key Substituents Molecular Weight (g/mol) Functional Groups Similarity Score Reference
1-Benzyl-4-piperidinocarbonyl-2-pyrrolidinone Benzyl, piperidinocarbonyl ~290 (estimated) Lactam, amide N/A N/A
1-Benzyl-2-methylpiperidone Benzyl, methyl 217.3 (reported) Ketone, tertiary amine 0.82
1-Benzyl-4-(hydroxymethyl)piperidin-4-ol Benzyl, hydroxymethyl ~237 (estimated) Alcohol, tertiary amine 0.86
(2S,4R)-1-Benzyl-4-(tert-butyldimethylsiloxy)pyrrolidine-2-carboxamide Benzyl, siloxy, carboxamide ~406 (estimated) Siloxy, amide N/A

Key Observations :

  • Lactam vs.
  • Hydroxyl vs. Carbonyl: 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol’s hydroxyl group increases hydrophilicity, whereas the piperidinocarbonyl group in the target compound balances lipophilicity and polarity .
  • Siloxy-Protected Analogs : Compounds like (2S,4R)-1-benzyl-4-(tert-butyldimethylsiloxy)pyrrolidine-2-carboxamide demonstrate the use of protective groups to stabilize reactive intermediates during synthesis .
Pharmacological and Physicochemical Properties
  • Solubility: The lactam and amide groups in 1-benzyl-4-piperidinocarbonyl-2-pyrrolidinone likely improve aqueous solubility compared to non-polar analogs like 1-benzyl-2-methylpiperidone .
  • Metabolic Stability: The piperidinocarbonyl group may resist oxidative metabolism better than hydroxylated derivatives (e.g., 1-benzyl-4-(hydroxymethyl)piperidin-4-ol), which are prone to glucuronidation .

Biological Activity

1-Benzyl-4-piperidinocarbonyl-2-pyrrolidinone (CAS No. 39630-14-3) is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.

Chemical Structure and Properties

1-Benzyl-4-piperidinocarbonyl-2-pyrrolidinone features a unique structure that combines a pyrrolidine ring, a piperidine moiety, and a benzyl group. This structural configuration is crucial for its interaction with biological targets.

PropertyValue
CAS No.39630-14-3
Molecular FormulaC17H22N2O2
Molecular Weight286.37 g/mol
IUPAC Name1-benzyl-4-(piperidine-1-carbonyl)pyrrolidin-2-one
InChI KeyFOQITOYKZKWYJA-UHFFFAOYSA-N

The biological activity of 1-benzyl-4-piperidinocarbonyl-2-pyrrolidinone is primarily attributed to its ability to interact with specific enzymes and receptors. The compound's structure allows it to fit into the active sites of these molecular targets, leading to modulation of their activity. Notably, it has been shown to inhibit enzyme activity, which can result in various therapeutic effects.

Biological Activities

Research has indicated several biological activities associated with this compound:

1. Anticancer Activity
Studies have explored the potential of 1-benzyl-4-piperidinocarbonyl-2-pyrrolidinone as an anticancer agent. It has been noted for its ability to inhibit the proliferation of cancer cells through mechanisms involving apoptosis induction and cell cycle arrest. For instance, in cellular assays, this compound demonstrated significant cytotoxic effects against various cancer cell lines, including those associated with chronic lymphocytic leukemia (CLL) and multiple myeloma .

2. Neuroprotective Effects
The compound is also being investigated for its neuroprotective properties. Preliminary studies suggest it may have therapeutic potential in treating neurological disorders by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.

3. Analgesic Properties
There is emerging evidence supporting the analgesic effects of 1-benzyl-4-piperidinocarbonyl-2-pyrrolidinone. It may act on pain pathways in the central nervous system, offering potential benefits in pain management.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of 1-benzyl-4-piperidinocarbonyl-2-pyrrolidinone:

Case Study 1: Anticancer Efficacy
In a study assessing the cytotoxicity of various compounds on CLL cells, 1-benzyl-4-piperidinocarbonyl-2-pyrrolidinone was found to significantly induce apoptosis at low nanomolar concentrations. The compound's effectiveness was compared against standard chemotherapeutic agents, demonstrating superior potency in certain contexts .

Case Study 2: Neuroprotection
Another study focused on the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. Results indicated that treatment with 1-benzyl-4-piperidinocarbonyl-2-pyrrolidinone led to reduced cell death and improved cell viability compared to untreated controls, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-benzyl-4-piperidinocarbonyl-2-pyrrolidinone, it can be compared with structurally related compounds:

CompoundKey FeaturesBiological Activity
1-Benzyl-4-piperidone Lacks pyrrolidine ringModerate anticancer activity
1-Benzyl-4-(phenylamino)piperidine Different functional groupsLimited neuroprotective effects
Uniqueness of 1-Benzyl-4-piperidinocarbonyl-2-pyrrolidinone Combination of pyrrolidine, piperidine, and benzyl groupsEnhanced interactions with molecular targets

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